molecular formula C5H6BrN3O B8624299 1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone

1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone

Cat. No. B8624299
M. Wt: 204.02 g/mol
InChI Key: JYEMOLNDQBWOIH-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone is a useful research compound. Its molecular formula is C5H6BrN3O and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C5H6BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h1-2H3

InChI Key

JYEMOLNDQBWOIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NN1C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanol (1.639 g, 7.95 mmol, Eq: 1.00) and pyridine (944 mg, 965 μl, 11.9 mmol, Eq: 1.5) in dichloromethane (237 ml) was cooled to 0° C. then Dess-Martin periodinane (15% in dichloromethane, 24.7 g, 8.75 mmol, Eq: 1.1) was added. The resulting mixture was stirred for 4 hours at 0° C. under nitrogen atmosphere. The mixture was diluted with dichloromethane and washed with sat. sodium hydrogen carbonate. The organic layer was separated, dried over magnesium sulfate, filtrated and evaporated. The crude material was applied on silica gel and purified by flash chromatography over a 20 g silica gel column using dichloromethane/methanol 0-3% & 5% NH3 as eluent affording 1-(5-bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone (948 mg, 58.4%) as a white solid. MS: m/z=203 (EI)
Quantity
1.639 g
Type
reactant
Reaction Step One
Quantity
965 μL
Type
reactant
Reaction Step One
Quantity
237 mL
Type
solvent
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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